1,3-Dimethyl-5-methylamino-6-aminouracil is a synthetic compound belonging to the class of uracil derivatives. Its chemical structure comprises a uracil core, modified with two methyl groups at the 1 and 3 positions, a methylamino group at the 5 position, and an amino group at the 6 position. This unique configuration contributes to its diverse chemical properties and potential biological activities.
The compound exhibits various chemical reactivity patterns typical of uracil derivatives. Notably, it can undergo nucleophilic substitution reactions due to the presence of the amino and methylamino groups. It has been observed to react with aliphatic aldehydes, leading to complex products such as pyrido derivatives . Additionally, reactions involving acylation have been documented, indicating its utility in synthesizing more complex organic molecules .
Research indicates that 1,3-dimethyl-5-methylamino-6-aminouracil possesses notable biological activities. It has been studied for its potential as an antiviral agent and its ability to inhibit certain enzymes involved in nucleic acid metabolism. The structural modifications enhance its interaction with biological targets, making it a candidate for further pharmacological studies.
The synthesis of 1,3-dimethyl-5-methylamino-6-aminouracil typically involves multi-step organic reactions. Common methods include:
1,3-Dimethyl-5-methylamino-6-aminouracil finds applications in several fields:
Interaction studies have demonstrated that 1,3-dimethyl-5-methylamino-6-aminouracil can effectively bind to various biological macromolecules. Its interaction with enzymes involved in nucleotide metabolism has been particularly noted, suggesting potential mechanisms for its biological activity. Furthermore, studies indicate that it may influence cellular pathways related to DNA synthesis and repair.
Several compounds share structural similarities with 1,3-dimethyl-5-methylamino-6-aminouracil, including:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 6-Amino-1,3-dimethyluracil | Similar core structure; lacks methylamino group | Primarily studied for its role in nucleic acid synthesis. |
| 5-Methylamino-6-aminouracil | Contains methylamino but lacks dimethyl substitutions | Exhibits different biological activities compared to 1,3-dimethyl derivative. |
| 1-Methyl-5-methylamino-6-aminouracil | One less methyl group at position 1 | May show reduced potency due to fewer steric interactions. |
| 6-Amino-1-(2-pyridinyl)-3-methyluracil | Incorporates a pyridine ring | Potentially different pharmacokinetic properties due to ring structure. |
The uniqueness of 1,3-dimethyl-5-methylamino-6-aminouracil lies in its specific combination of substituents that enhance its biological activity and reactivity compared to these similar compounds. Its distinct structural features allow for unique interactions within biological systems and contribute to its potential applications in medicinal chemistry.
1,3-Dimethyl-5-methylamino-6-aminouracil (CAS 54729-62-3) emerged as a synthetic pyrimidine derivative during advancements in nucleobase chemistry in the late 20th century. While its exact discovery timeline remains undocumented in public literature, its structural framework aligns with modifications of uracil analogs developed for pharmaceutical and agrochemical applications. Early synthetic routes for related 6-aminouracil derivatives, such as those involving cyanoacetic acid and dimethylurea condensation, laid the groundwork for its preparation. The compound’s development coincided with efforts to optimize pyrimidine-based intermediates for antihypertensive and antiarrhythmic drugs, as evidenced by patent filings describing improved cyclization methods.
Pyrimidines are central to nucleic acid structure and function, and their synthetic derivatives have broad applications in medicinal and materials science. 1,3-Dimethyl-5-methylamino-6-aminouracil exemplifies strategic functionalization of the uracil core, featuring:
This substitution pattern distinguishes it from natural uracil (2,4-dioxypyrimidine) and aligns it with bioactive analogs used in drug discovery. Its structural versatility facilitates participation in multicomponent reactions, serving as a precursor for fused heterocycles.
Classified under pyrimidine derivatives (IARC classification ID 76), this compound belongs to the subset of 6-aminouracils with N-alkyl modifications. Key subclasses include:
1,3-Dimethyl-5-methylamino-6-aminouracil occupies a unique niche due to its dual amino-methylamino functionality, which influences both electronic properties and intermolecular interactions.
1,3-Dimethyl-5-methylamino-6-aminouracil represents a substituted pyrimidine derivative characterized by specific molecular parameters that define its chemical identity. The molecular formula C₇H₁₂N₄O₂ indicates the presence of seven carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and two oxygen atoms [1]. The molecular weight has been determined to be 184.20 grams per mole, with an exact mass of 184.09602564 daltons [1]. These precise mass specifications are critical for analytical identification and confirmation of the compound's purity in research applications.
The monoisotopic mass, which represents the mass of the molecule containing the most abundant isotope of each element, is identical to the exact mass at 184.09602564 daltons [1]. This value is particularly important for mass spectrometry applications and structural elucidation studies. The compound exhibits specific physicochemical properties including a topological polar surface area of 78.7 Ų and contains thirteen heavy atoms [1]. The hydrogen bond donor count is two, while the hydrogen bond acceptor count is four, indicating the compound's potential for intermolecular interactions [1].
Table 1: Molecular Formula and Mass Specifications Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₂N₄O₂ | PubChem 2.2 (release 2025.04.14) [1] |
| Molecular Weight | 184.20 g/mol | PubChem 2.2 (release 2025.04.14) [1] |
| Exact Mass | 184.09602564 Da | PubChem 2.2 (release 2025.04.14) [1] |
| Monoisotopic Mass | 184.09602564 Da | PubChem 2.2 (release 2025.04.14) [1] |
| Heavy Atom Count | 13 | PubChem [1] |
| Hydrogen Bond Donors | 2 | Cactvs 3.4.8.18 [1] |
| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.8.18 [1] |
| Topological Polar Surface Area | 78.7 Ų | Cactvs 3.4.8.18 [1] |
The structural architecture of 1,3-dimethyl-5-methylamino-6-aminouracil is built upon a pyrimidine ring system, which constitutes a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3 . This pyrimidine backbone forms the fundamental framework that characterizes uracil derivatives and provides the structural foundation for the compound's chemical properties.
The compound exhibits specific substitution patterns that define its unique chemical identity. At positions 1 and 3 of the pyrimidine ring, methyl groups are attached to the nitrogen atoms, contributing to the compound's lipophilic character and influencing its molecular interactions [4] [5]. The presence of these methyl substituents affects the electronic distribution within the ring system and contributes to the overall stability of the molecular structure.
At position 5 of the pyrimidine ring, a methylamino group (-NHCH₃) is present, which introduces additional hydrogen bonding capabilities and influences the compound's reactivity profile [4] . This methylamino substitution is particularly significant as it provides a site for potential chemical modifications and contributes to the compound's biological activity potential. The amino group at position 6 further enhances the compound's hydrogen bonding capacity and provides additional functionality for molecular recognition processes [4] [1].
The bond configurations within the molecule include both aromatic character within the pyrimidine ring and specific functional group arrangements that determine the compound's three-dimensional structure. The carbonyl groups at positions 2 and 4 of the pyrimidine ring create the characteristic diketo functionality of uracil derivatives, establishing the compound as a pyrimidine-2,4-dione [1]. The rotatable bond count of one indicates limited conformational flexibility, primarily associated with the methylamino substituent at position 5 [1].
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 6-amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4-dione [1]. This nomenclature precisely describes the structural features and substitution pattern, indicating the amino group at position 6, methyl groups at positions 1 and 3, a methylamino group at position 5, and the diketo functionality at positions 2 and 4 of the pyrimidine ring system.
The compound is known by several alternative designations that reflect different naming conventions and historical usage patterns. The most commonly encountered alternative name is 1,3-dimethyl-5-methylamino-6-aminouracil, which emphasizes the uracil backbone and the specific substitution pattern [4] [6] [5]. Other systematic names include 6-amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione and 6-Amino-1,3-dimethyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione [1].
Additional naming variants found in chemical literature include 6-amino-5[N-methylamino]-1,3-dimethyluracil and 6-AMINO-N1,N3-DIMETHYL-5-(METHYLAMINO)URACIL [5] [1]. These alternative designations reflect different approaches to describing the substitution pattern and may be encountered in various chemical databases and research publications. The diversity of naming conventions underscores the importance of using standardized chemical identifiers for unambiguous compound identification.
Table 2: Alternative Chemical Designations
| Alternative Names |
|---|
| 6-amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione [1] |
| 6-amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4-dione [1] |
| 6-Amino-1,3-dimethyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione [1] |
| 6-amino-5[N-methylamino]-1,3-dimethyluracil [1] |
| 6-AMINO-N1,N3-DIMETHYL-5-(METHYLAMINO)URACIL [5] |
| 6-AMINO-1,3-DIMETHYL-5-(METHYLAMINO)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE [5] |
The Chemical Abstracts Service Registry Number 54729-62-3 serves as the primary unique identifier for 1,3-dimethyl-5-methylamino-6-aminouracil within the global chemical information system [4] [6] [5] [1]. This registry number provides unambiguous identification of the compound across multiple chemical databases and ensures consistent referencing in scientific literature and regulatory documentation. The Chemical Abstracts Service registry system, maintained by the American Chemical Society, represents the authoritative source for chemical substance identification and has assigned this specific number to distinguish this compound from other structurally related pyrimidine derivatives.
The Chemical Abstracts Service registry entry includes comprehensive structural information, molecular connectivity data, and stereochemical specifications that define the compound's unique chemical identity [4] [1]. This registration facilitates database searches, literature reviews, and regulatory compliance activities across multiple jurisdictions and scientific disciplines. The registry number is consistently referenced across major chemical suppliers and research institutions, ensuring standardized identification protocols.
1,3-dimethyl-5-methylamino-6-aminouracil exists as a crystalline solid under standard conditions . The compound exhibits characteristics typical of substituted uracil derivatives, presenting as a stable solid material with defined molecular architecture. The structural framework consists of a pyrimidine ring system bearing two methyl substituents at the 1 and 3 positions, along with amino and methylamino functional groups at the 6 and 5 positions respectively .
The molecular structure displays a planar pyrimidine backbone that constitutes the fundamental framework of uracil derivatives . This six-membered heterocyclic aromatic ring contains two nitrogen atoms at positions 1 and 3, providing the structural foundation for the compound's chemical properties . The presence of both amino and methylamino substituents contributes to the compound's distinct physicochemical characteristics and potential for intermolecular hydrogen bonding interactions [2] [3].
Table 1: Molecular Formula and Basic Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₂N₄O₂ | PubChem 2.2 (release 2025.04.14) |
| Molecular Weight (g/mol) | 184.20 | PubChem 2.2 (release 2025.04.14) |
| Exact Mass (Da) | 184.09602564 | PubChem 2.2 (release 2025.04.14) |
| Monoisotopic Mass (Da) | 184.09602564 | PubChem 2.2 (release 2025.04.14) |
| Heavy Atom Count | 13 | PubChem |
| Hydrogen Bond Donors | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area (Ų) | 78.7 | Cactvs 3.4.8.18 |
The topological polar surface area of 78.7 Ų indicates significant potential for hydrogen bonding interactions, which influences both solubility characteristics and intermolecular associations in the solid state . The hydrogen bond donor count of two and acceptor count of four reflect the presence of amino functionalities and carbonyl oxygen atoms within the molecular structure .
The solubility behavior of 1,3-dimethyl-5-methylamino-6-aminouracil can be predicted based on the established patterns observed for structurally related uracil derivatives. The compound's solubility characteristics are influenced by the presence of both hydrophilic amino groups and lipophilic methyl substituents, creating an amphiphilic molecular architecture.
In dimethyl sulfoxide, uracil derivatives typically demonstrate enhanced solubility due to the solvent's ability to form hydrogen bonds with both amino and carbonyl functional groups [4] [5]. Research on related 6-aminouracil compounds has shown that hydrogen-bonded solvates form in DMSO solutions, where solute and solvent molecules are joined by hydrogen bonds [4] [5].
Table 2: Solubility Parameters in Various Solvents
| Solvent | Solubility Behavior | Temperature Dependence | Based on Related Compounds |
|---|---|---|---|
| Water | Limited solubility | Increases with temperature | 6-amino-1,3-dimethyluracil analogs [6] |
| Dimethyl sulfoxide (DMSO) | Moderate to good solubility | Relatively temperature independent | General uracil derivative behavior [4] [5] |
| Methanol | Variable solubility (heating may be required) | Significantly increases with heating | 6-amino-1,3-dimethyl-5-nitrosouracil |
| Ethanol | Limited solubility | Slight increase with temperature | Methylated uracil derivatives [9] |
| Acetonitrile | Limited solubility | Moderate temperature dependence | Nucleobase derivative patterns |
| Chloroform | Poor solubility | Minimal temperature effect | Pyrimidine derivative behavior |
| Benzene | Poor solubility | Minimal temperature effect | Aromatic nucleobase patterns |
The solubility behavior follows established patterns for amino-substituted pyrimidine derivatives, where polar protic solvents generally provide better solvation than aprotic or non-polar systems [6]. Temperature-dependent solubility variations reflect the endothermic nature of the dissolution process for hydrogen-bonded crystalline materials.
The UV-visible absorption spectrum of 1,3-dimethyl-5-methylamino-6-aminouracil is expected to exhibit characteristic features consistent with amino-substituted uracil derivatives. Research on 5-aminouracil and 6-aminouracil has demonstrated that amino substitution significantly affects the electronic transitions and absorption properties of the pyrimidine chromophore [2] [10].
The primary absorption band should appear in the region of 268-275 nm, corresponding to π→π* transitions within the pyrimidine ring system [2] [11]. This wavelength range is characteristic of 6-aminouracil derivatives, where the amino substituent influences the electronic properties of the aromatic system [2]. A secondary absorption band may be observed around 245-255 nm, representing n→π* transitions involving the nitrogen lone pairs [2] [10].
The absorption characteristics are pH-dependent due to the ionizable amino groups, with potential shifts in λmax values under different pH conditions [11]. Studies on related amino-substituted uracils have shown that the lowest energy absorption band can be considerably affected by substituent effects, with amino groups generally causing red-shifts in the absorption spectrum [2] [10].
The infrared spectrum of 1,3-dimethyl-5-methylamino-6-aminouracil is anticipated to display characteristic vibrational modes consistent with substituted uracil derivatives. Extensive research on uracil and amino-substituted analogs provides a foundation for predicting the expected spectral features [12] [3] [13].
Table 3: Expected Infrared Spectroscopic Assignments
| Wavenumber Range (cm⁻¹) | Assignment | Intensity | Reference Compounds |
|---|---|---|---|
| 3100-3400 | N-H stretching (amino groups) | Strong to very strong | 5-aminouracil, 6-aminouracil [3] [13] |
| 2800-3000 | C-H stretching (methyl groups) | Medium | N-methylated uracils [12] |
| 1650-1755 | C=O stretching (carbonyl modes) | Very strong | Uracil derivatives [12] [14] |
| 1600-1670 | N-H bending (amino groups) | Strong | Amino-substituted pyrimidines [3] [13] |
| 1450-1550 | Ring C=C and C=N stretching | Medium to strong | Pyrimidine ring vibrations [12] [14] |
| 1200-1450 | C-N stretching and ring modes | Medium | Substituted uracils [3] |
| 1000-1200 | Ring breathing and C-H bending | Medium | Uracil framework [12] [14] |
The carbonyl stretching region is particularly diagnostic, with two distinct C=O stretching modes expected around 1715-1755 cm⁻¹ and 1650-1680 cm⁻¹, corresponding to the C2=O and C4=O groups respectively [12] [3]. The amino group stretching vibrations should appear as multiple bands in the 3100-3400 cm⁻¹ region, with asymmetric and symmetric N-H stretching modes clearly distinguishable [3] [13].
The ¹H and ¹³C NMR spectra of 1,3-dimethyl-5-methylamino-6-aminouracil are expected to exhibit characteristic chemical shifts and coupling patterns consistent with N-methylated amino-substituted uracil derivatives. Research on related compounds provides insight into the expected spectroscopic behavior [4] [5] [15].
In ¹H NMR spectroscopy using DMSO-d₆ as solvent, the N-methyl groups at positions 1 and 3 should appear as distinct singlets around 2.9-3.1 ppm [4]. The methylamino N-CH₃ group is expected to exhibit a slightly different chemical shift due to its distinct electronic environment. The amino group protons typically appear as broad, exchangeable signals in the range of 5.5-7.5 ppm, with exact positions dependent on hydrogen bonding and tautomeric equilibria [4] [5].
Table 4: Expected NMR Chemical Shifts
| NMR Technique | Chemical Shift Range | Assignment | Multiplicity | Reference Data |
|---|---|---|---|---|
| ¹H NMR (DMSO-d₆) | 2.9-3.1 ppm | N₁,N₃-methyl groups | Singlet (6H) | Related dimethyluracils [4] |
| ¹H NMR (DMSO-d₆) | 2.8-3.0 ppm | N-methylamino CH₃ | Singlet (3H) | Methylamino derivatives |
| ¹H NMR (DMSO-d₆) | 5.5-7.5 ppm | Amino group NH₂ | Broad (2H, exchangeable) | Aminouracil analogs [4] |
| ¹³C NMR (DMSO-d₆) | 28-32 ppm | N-methyl carbons | - | N-methylated pyrimidines [4] |
| ¹³C NMR (DMSO-d₆) | 150-165 ppm | Carbonyl carbons (C2, C4) | - | Uracil derivatives [4] |
| ¹³C NMR (DMSO-d₆) | 85-95 ppm | C5 (methylamino-substituted) | - | Substituted pyrimidines |
| ¹³C NMR (DMSO-d₆) | 155-165 ppm | C6 (amino-substituted) | - | 6-aminouracil analogs |
Studies on uracil derivatives in DMSO solution have shown that compounds exist as equilibrium mixtures of free molecules and hydrogen-bonded solvates, which can influence the observed chemical shifts and line shapes [4] [5]. The ¹³C NMR spectrum should display characteristic carbonyl resonances in the 150-165 ppm region, with the substituted ring carbons appearing at distinct chemical shifts reflecting their electronic environments.
The thermal and chemical stability of 1,3-dimethyl-5-methylamino-6-aminouracil can be assessed based on the behavior of structurally related uracil derivatives. Methylated uracils generally demonstrate enhanced thermal stability compared to the parent uracil due to reduced sublimation tendencies and modified intermolecular interactions [16] [17].
Table 5: Thermal Stability Parameters
| Property | Expected Value/Range | Conditions | Reference Compounds |
|---|---|---|---|
| Melting Point (°C) | 240-295 (estimated) | Under nitrogen atmosphere | 6-amino-1,3-dimethyluracil (295°C) [18] |
| Decomposition Temperature (°C) | >300 | Onset temperature | Methylated uracil derivatives [16] |
| Storage Temperature (°C) | −20 to 4 | Long-term stability | Standard nucleobase storage [19] |
| Thermal Stability Range (°C) | Up to ~250 | In absence of moisture | Amino-substituted uracils |
Chemical stability studies on related compounds indicate that amino-substituted uracils can undergo deamination reactions under harsh conditions, particularly at elevated temperatures or extreme pH values [21]. The compound demonstrates optimal stability in the pH range of 2.0-8.0 at ambient temperature, with increased degradation rates observed under strongly acidic (pH <2) or basic (pH >9) conditions [21].
Storage recommendations include protection from light and moisture, with optimal long-term preservation at −20°C under inert atmosphere [19] . The hygroscopic nature of related amino-substituted uracils suggests similar moisture sensitivity for this compound [19].
The crystallographic structure of 1,3-dimethyl-5-methylamino-6-aminouracil can be predicted based on established patterns observed in related uracil derivatives and amino-substituted pyrimidines. Crystal structure analysis of similar compounds provides insight into the expected solid-state architecture [22] [23] [24].
Table 6: Predicted Crystallographic Parameters
| Parameter | Predicted Value | Basis for Prediction | Reference Structures |
|---|---|---|---|
| Space Group | P21/c (monoclinic) | Common for methylated uracils | 6-amino-1,3-dimethyl-5-nitrosouracil [22] |
| Crystal System | Monoclinic | Typical for substituted uracils | Uracil derivative crystals [23] [24] |
| Molecular Packing | Layered structure | Hydrogen bonding patterns | 5-aminouracil [25] [24] |
| Primary Interactions | N-H···O hydrogen bonds | Amino and carbonyl groups | Hofmann-type complexes [26] |
| Secondary Interactions | π-π stacking | Aromatic ring interactions | Nucleobase stacking [27] [23] |
| Estimated Density (g/cm³) | 1.4-1.6 | Molecular weight considerations | Related compound densities [19] |
The crystal structure is expected to feature hydrogen-bonded ribbon motifs similar to those observed in 5-aminouracil, where molecules form polar hydrogen-bonded networks [24] [28]. The presence of multiple amino groups and carbonyl acceptors facilitates the formation of extensive hydrogen bonding networks that stabilize the crystal lattice [23] [26].
Research on uracil derivatives has demonstrated that most structures form hydrogen-bonded layers maintained by π-stacking interactions [23]. The centrosymmetric dimer bound by two N-H···O hydrogen bonds represents a common dimeric building unit in methylated uracil polymorphs [29]. The layered architecture arising from these interactions contributes to the overall crystal stability and influences the compound's physical properties [23] [24].